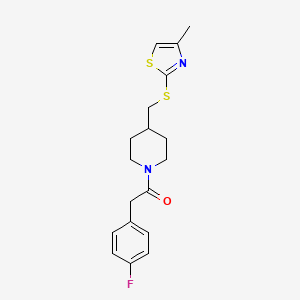

2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Description

This compound features a 4-fluorophenyl group attached to an ethanone moiety, which is further linked to a piperidine ring substituted with a ((4-methylthiazol-2-yl)thio)methyl group. The structural complexity arises from the integration of a thiazole ring (with a methyl group at position 4), a sulfur-based thioether bridge, and a piperidine scaffold. Such structural motifs are common in bioactive molecules targeting kinases, antiproliferative agents, or central nervous system receptors .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS2/c1-13-11-23-18(20-13)24-12-15-6-8-21(9-7-15)17(22)10-14-2-4-16(19)5-3-14/h2-5,11,15H,6-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGVTZULALKAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, with the molecular formula and a molecular weight of 364.5 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a thiazole moiety, which are known to influence various biological pathways.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Properties

Recent studies indicate that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, thiazole derivatives have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound may share similar properties due to its structural components.

Case Studies:

- Thiazole Derivatives in Cancer Treatment : A study demonstrated that thiazole-based compounds showed promising results against various cancer cell lines, suggesting that the incorporation of a thiazole ring enhances cytotoxicity against tumors .

- Mechanistic Insights : Research has shown that thiazole derivatives can interact with multiple cellular pathways, including those involved in apoptosis and cell signaling, potentially leading to enhanced anticancer efficacy .

Antimicrobial Activity

Compounds with thiazole structures have been associated with antimicrobial properties. The presence of sulfur in the thiazole ring is believed to contribute to this activity by disrupting microbial cell membranes.

Research Findings:

- A review highlighted that thiazole derivatives exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi . The specific compound may demonstrate similar effects due to its structural analogies.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitors targeting protein tyrosine phosphatases (PTPs) have shown promise in treating metabolic disorders and cancers.

Inhibition Studies :

- A related study on PTP inhibitors revealed that modifications in the thiazole structure could lead to enhanced selectivity and potency against specific PTPs . This suggests that this compound might also possess similar inhibitory capabilities.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1-[...] |

| Anticancer Activity | Significant in various studies |

| Antimicrobial Activity | Positive against multiple strains |

| Enzyme Inhibition | Potential as PTP inhibitor |

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have demonstrated that 2-(4-Fluorophenyl)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone may inhibit cancer cell proliferation. In vitro experiments using various cancer cell lines have shown a significant reduction in cell viability when treated with this compound. The mechanism appears to involve the inhibition of specific enzymes linked to cancer pathways, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties

Compounds with thiazole moieties are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .

3. Neuroprotective Effects

Given its structural similarities with other neuroprotective agents, there is potential for this compound to be investigated for its effects on neurodegenerative diseases. Initial findings suggest it may help mitigate neuroinflammation and oxidative stress .

Case Studies

Case Study 1: In Vitro Anticancer Studies

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Case Study 3: Neuroprotective Potential

Research focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound reduced neuronal death and inflammation markers, indicating promise for neurological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Modifications

Thiazole vs. Triazole/Tetrazole Derivatives

- Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces thiazole with a triazole ring. The triazole’s higher nitrogen content enhances hydrogen-bonding capacity but reduces lipophilicity compared to thiazole .

- Analog 2 : Compounds like 7n () feature tetrazole-thioether linkages. Tetrazoles offer metabolic stability but may reduce solubility due to increased polarity .

Thiazole Positional Isomerism

- Target Compound : Thiazol-2-yl substitution favors planar molecular conformations.

- Analog 3 : CDK9 inhibitors in (e.g., 12l) use thiazol-5-yl groups. Positional isomerism alters electronic distribution and binding affinity; thiazol-5-yl derivatives exhibit higher melting points (226–256°C) due to enhanced crystallinity .

Piperidine/Piperazine Scaffold Variations

- Target Compound : A piperidine ring provides conformational flexibility and moderate basicity (pKa ~8–9).

- Analog 4 : Piperazine-based analogs (e.g., 7n in ) introduce an additional nitrogen, increasing basicity (pKa ~9–10) and solubility in acidic environments .

- Analog 5 : Compound 12p () replaces piperidine with morpholine, improving water solubility but reducing membrane permeability .

Substituent Effects on the Aromatic Rings

- 4-Fluorophenyl Group : Enhances metabolic stability and modulates lipophilicity (logP ~2–3).

- Analog 6 : Compounds with 4-nitrophenyl (7n, ) or 4-trifluoromethylphenyl (7o, ) substituents exhibit higher electron-withdrawing effects, increasing reactivity but reducing bioavailability .

- Analog 7: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces ethanone with a thiazolidinone ring, introducing hydrogen-bonding sites but complicating synthesis .

Table 1: Key Properties of Selected Analogs

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Electronic Effect | logP* | Metabolic Stability |

|---|---|---|---|

| 4-Fluorophenyl | Moderate -I | ~2.5 | High |

| 4-Nitrophenyl (7n) | Strong -I, -M | ~3.0 | Low (reactive) |

| 4-Trifluoromethyl (7o) | Strong -I | ~3.5 | Moderate |

| 4-Methoxyphenyl | +M (electron-donating) | ~2.0 | Low (demethylation) |

*Estimated based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.